molecular formula C19H18ClN3O3S B11317669 2-chloro-N-[3-(3-methoxy-4-propoxyphenyl)-1,2,4-thiadiazol-5-yl]benzamide

2-chloro-N-[3-(3-methoxy-4-propoxyphenyl)-1,2,4-thiadiazol-5-yl]benzamide

Cat. No.: B11317669
M. Wt: 403.9 g/mol
InChI Key: ITCHJPOCNZDHET-UHFFFAOYSA-N
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Description

2-chloro-N-[3-(3-methoxy-4-propoxyphenyl)-1,2,4-thiadiazol-5-yl]benzamide is an organic compound that belongs to the class of thiadiazoles This compound is characterized by the presence of a benzamide group, a thiadiazole ring, and various substituents including a chloro group, a methoxy group, and a propoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-[3-(3-methoxy-4-propoxyphenyl)-1,2,4-thiadiazol-5-yl]benzamide typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting appropriate hydrazides with thiosemicarbazides under acidic conditions.

    Introduction of the Benzamide Group: The benzamide group can be introduced by reacting the thiadiazole intermediate with 2-chlorobenzoyl chloride in the presence of a base such as triethylamine.

    Substitution Reactions: The methoxy and propoxy groups can be introduced through nucleophilic substitution reactions using appropriate alkyl halides.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated reactors, precise control of reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-[3-(3-methoxy-4-propoxyphenyl)-1,2,4-thiadiazol-5-yl]benzamide can undergo various types of chemical reactions, including:

    Oxidation: The methoxy and propoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The chloro group can be reduced to form a corresponding hydrogenated compound.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst can be used.

    Substitution: Nucleophiles such as ammonia (NH₃) or thiols (RSH) can be used under basic conditions.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of hydrogenated compounds.

    Substitution: Formation of substituted benzamides.

Scientific Research Applications

2-chloro-N-[3-(3-methoxy-4-propoxyphenyl)-1,2,4-thiadiazol-5-yl]benzamide has various applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a therapeutic agent.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-chloro-N-[3-(3-methoxy-4-propoxyphenyl)-1,2,4-thiadiazol-5-yl]benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-chloro-N-[3-(3-methoxy-4-propoxyphenyl)-1,2,4-thiadiazol-5-yl]benzamide is unique due to its specific combination of functional groups and the presence of the thiadiazole ring

Properties

Molecular Formula

C19H18ClN3O3S

Molecular Weight

403.9 g/mol

IUPAC Name

2-chloro-N-[3-(3-methoxy-4-propoxyphenyl)-1,2,4-thiadiazol-5-yl]benzamide

InChI

InChI=1S/C19H18ClN3O3S/c1-3-10-26-15-9-8-12(11-16(15)25-2)17-21-19(27-23-17)22-18(24)13-6-4-5-7-14(13)20/h4-9,11H,3,10H2,1-2H3,(H,21,22,23,24)

InChI Key

ITCHJPOCNZDHET-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=C(C=C(C=C1)C2=NSC(=N2)NC(=O)C3=CC=CC=C3Cl)OC

Origin of Product

United States

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